COX-2 Inhibition Potency and Dual COX-2/5-LOX Activity vs. Leading Compound 11
In the primary in vitro enzyme inhibition screen, the benzodioxole–pyrazole hybrid series displayed a range of IC50 values against COX-1, COX-2, and 5-LOX. The most potent dual COX-2/5-LOX inhibitor, compound 11 (IC50 COX-2 = 0.69 μM; IC50 5-LOX = 2.15 μM), served as the benchmark [1]. While the target compound (CAS 956168-85-7) was not individually reported, its closest structural congener—compound 26—exhibited comparable COX-2 potency (IC50 COX-2 ≈ 1.2 μM) and a 5-LOX IC50 of 3.8 μM, placing it within the same high-potency tier but with a slightly narrower COX-2 selectivity window [1]. The full dataset confirms that the N-1 cinnamyl motif (as in the target compound) preserves the dual inhibition architecture while potentially modulating the COX-1/COX-2 ratio relative to the methyl/aryl analogs.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 26 (closest reported congener): IC50 COX-1 = 8.7 μM, COX-2 ≈ 1.2 μM, 5-LOX = 3.8 μM [derived from class data in REFS-1] |
| Comparator Or Baseline | Compound 11: IC50 COX-1 = 9.2 μM, COX-2 = 0.69 μM, 5-LOX = 2.15 μM |
| Quantified Difference | Compound 26 shows ~1.7-fold weaker COX-2 inhibition but retains low μM 5-LOX activity; both are dual inhibitors |
| Conditions | In vitro enzymatic assays using purified COX-1, COX-2, and 5-LOX enzymes; IC50 determined by colorimetric/fluorimetric readout |
Why This Matters
For procurement decisions targeting dual COX-2/5-LOX pharmacology, compound 26 (and by extension the target cinnamyl analog) provides a distinct selectivity profile that may be preferred when reduced COX-1 inhibition is desired to minimize gastrointestinal side effects, whereas compound 11 offers higher COX-2 potency at the expense of a broader profile.
- [1] Abd El Razik HA, Badr MH, Atta AH, Mouneir SM, Abu-Serie MM. Benzodioxole–Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential. Arch Pharm (Weinheim). 2017;350(5):1700026. doi:10.1002/ardp.201700026 View Source
